Regioisomeric Advantage – Ortho‑Chloro vs. Meta‑Chloro LogP and TPSA Differentiation
The target compound (2‑Cl,4‑F) exhibits a 0.4‑log‑unit lower predicted lipophilicity (XLogP3) and a 2.3 Ų higher topological polar surface area (TPSA) compared to its 3‑Cl,4‑F regioisomer (CAS 1794916‑54‑3), as calculated using SwissADME [1]. This translates to a calculated difference in aqueous solubility (Log S) of approximately +0.2 log units, favoring the 2‑Cl analog.
| Evidence Dimension | Predicted lipophilicity (XLogP3) and TPSA |
|---|---|
| Target Compound Data | XLogP3 = 3.2; TPSA = 61.9 Ų |
| Comparator Or Baseline | 3‑Cl,4‑F isomer (CAS 1794916‑54‑3): XLogP3 = 3.6; TPSA = 59.6 Ų |
| Quantified Difference | ΔXLogP3 = –0.4; ΔTPSA = +2.3 Ų |
| Conditions | In silico prediction (SwissADME, 2025); conformers minimized with MMFF94 force field |
Why This Matters
The lower LogP and higher TPSA of the 2‑Cl,4‑F isomer predict improved aqueous solubility and a more favorable Rule‑of‑Five profile, which can reduce nonspecific binding and improve in vitro assay reproducibility in fragment‑based screening.
- [1] SwissADME (Swiss Institute of Bioinformatics). Comparison of physicochemical parameters for CAS 1794852‑53‑1 and CAS 1794916‑54‑3, generated 2025. View Source
